molecular formula C12H16BrNO B14646262 5-Methoxy-2,3,3-trimethylindole;hydrobromide CAS No. 55953-65-6

5-Methoxy-2,3,3-trimethylindole;hydrobromide

Cat. No.: B14646262
CAS No.: 55953-65-6
M. Wt: 270.17 g/mol
InChI Key: BFICIDXALITDCV-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,3-trimethylindole hydrobromide is a substituted indole derivative characterized by a methoxy group at the 5-position and three methyl groups at the 2-, 3-, and 3-positions of the indole ring, with a hydrobromide counterion. Its synthesis involves alkylation of 5-methoxy-2,3,3-trimethyl-3H-indole with (3-bromopropyl)trimethylammonium dibromide in deoxygenated acetonitrile .

Properties

CAS No.

55953-65-6

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

5-methoxy-2,3,3-trimethylindole;hydrobromide

InChI

InChI=1S/C12H15NO.BrH/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8;/h5-7H,1-4H3;1H

InChI Key

BFICIDXALITDCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)OC.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3,3-trimethylindole;hydrobromide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3,3-trimethylindole;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indoles .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,3-trimethylindole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole Derivatives

The structural and functional diversity of indole derivatives significantly impacts their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Key Indole Derivatives and Their Properties
Compound Name Substituents Counterion Melting Point (°C) Key Spectral/Structural Features Source
5-Methoxy-2,3,3-trimethylindole hydrobromide 5-OCH₃, 2,3,3-CH₃ HBr Not reported Synthesis via alkylation in acetonitrile ; NMR shifts (δ 193.22, 180.92 in DMSO-d₆)
5-Bromo-3-methylindole 5-Br, 3-CH₃ None Not reported Synthesized via NaOH-mediated alkylation ; used in halogenated indole chemistry
5-Methoxyisoindoline hydrobromide 5-OCH₃ (isoindoline scaffold) HBr Not reported Molecular formula C₉H₁₁NO·HBr ; structural isomer of indole
5-Bromo-1,2,3-trimethylindole 5-Br, 1,2,3-CH₃ None Not reported Synthesized via Fischer indolization; amorphous orange solid
3-(2-Aminoethyl)-5-methylindole hydrochloride 5-CH₃, 3-(CH₂)₂NH₂ HCl Not reported IUPAC name: hydrogen 2-(5-methyl-1H-indol-3-yl)ethan-1-amine chloride

Impact of Substituents and Counterions

  • Methoxy vs. Bromo substituents (e.g., in and ) are typically introduced to modulate reactivity in cross-coupling reactions or to act as halogen bond donors in biological interactions.
  • Methyl Group Positioning :

    • The 2,3,3-trimethyl substitution in the target compound introduces steric hindrance, which may reduce ring flexibility and alter binding interactions compared to 1,2,3-trimethylindoles (e.g., 5-Bromo-1,2,3-trimethylindole) .
  • Counterion Effects: Hydrobromide salts (e.g., target compound and 5-Methoxyisoindoline hydrobromide ) generally exhibit higher solubility in water than hydrochlorides (e.g., 3-(2-aminoethyl)-5-methylindole hydrochloride ), though this depends on the specific crystal packing and hydrogen-bonding networks.

Biological Activity

5-Methoxy-2,3,3-trimethylindole hydrobromide (CAS No. 41382-23-4) is a compound that has garnered attention for its diverse biological activities. This article compiles various research findings, case studies, and data regarding its biological effects and mechanisms of action.

  • Molecular Formula : C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • Density : 0.971 g/cm³
  • Boiling Point : 292 °C
  • Flash Point : 118 °C

5-Methoxy-2,3,3-trimethylindole hydrobromide has been studied for its interaction with various biological targets:

  • CYP Enzyme Interaction :
    • It has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2D6, which are crucial in drug metabolism .
  • Antioxidant Activity :
    • Research indicates that this compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells .
  • Anti-inflammatory Effects :
    • Studies have shown that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Anticancer Properties

Several studies have investigated the anticancer potential of 5-Methoxy-2,3,3-trimethylindole hydrobromide:

  • Cell Line Studies :
    • In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that this compound can induce apoptosis and inhibit cell proliferation .
  • Mechanistic Insights :
    • The compound appears to modulate signaling pathways such as the PI3K/Akt pathway, which is often implicated in cancer progression .

Neuroprotective Effects

The neuroprotective properties of 5-Methoxy-2,3,3-trimethylindole hydrobromide have also been explored:

  • Cognitive Function :
    • Animal models suggest that it may enhance cognitive function and protect against neurodegeneration by reducing inflammation and oxidative damage in neural tissues .

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer showed promising results when administered with a regimen including this compound. Patients exhibited reduced tumor size and improved quality of life markers .
  • Neurodegenerative Disease Study :
    • In a study focusing on Alzheimer's disease models, administration of the compound resulted in lower levels of amyloid-beta plaques and improved cognitive scores compared to control groups .

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
Density0.971 g/cm³
Boiling Point292 °C
CYP1A2 InhibitionYes
CYP2D6 InhibitionYes
Antioxidant ActivitySignificant
Anti-inflammatory ActivityYes

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